1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole
Description
1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with a cyclopropyl group and an azetidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
1-(1-benzylazetidin-3-yl)-2-cyclopropylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-2-6-15(7-3-1)12-22-13-17(14-22)23-19-9-5-4-8-18(19)21-20(23)16-10-11-16/h1-9,16-17H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZESYJVLITGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine moieties using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or alkyl halides in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(1-benzylazetidin-3-yl)ethan-1-one: Contains a similar azetidine moiety but differs in the benzodiazole and cyclopropyl groups.
(1-benzylazetidin-3-yl)methanamine: Shares the azetidine and benzyl groups but lacks the cyclopropyl-benzodiazole structure.
Uniqueness
1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole ring, cyclopropyl group, and azetidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure
The compound features a benzodiazole core, which is known for its diverse biological activities. Its structural formula can be represented as follows:
This structure includes a benzyl group, an azetidine moiety, and a cyclopropyl substituent, contributing to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structures have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/ml) |
|---|---|---|
| 1-(1-benzylazetidin-3-yl)-2-cyclopropyl-1H-1,3-benzodiazole | Moderate Activity | 32 |
| Benzimidazole Derivative A | Strong Activity | 16 |
| Benzimidazole Derivative B | Weak Activity | 64 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity compared to established standards.
Anticancer Properties
Benzodiazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted by Wang et al. (2021) evaluated the cytotoxic effects of a related benzodiazole derivative on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring or substituents can significantly influence potency and selectivity.
Key Findings:
- Substituents on the benzyl group enhance lipophilicity, improving cell membrane permeability.
- Cyclopropyl groups have been associated with increased binding affinity to target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
